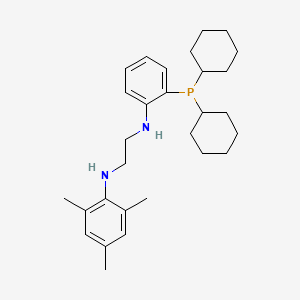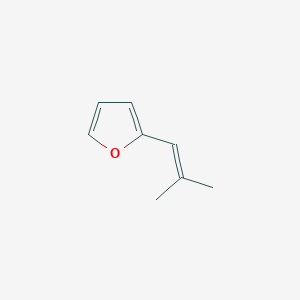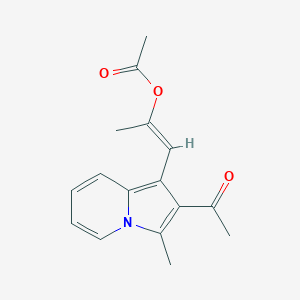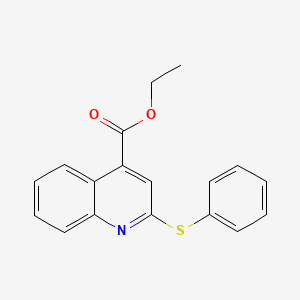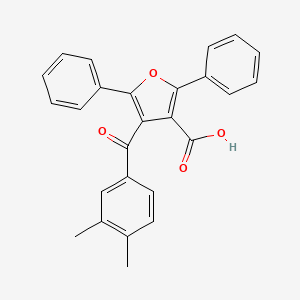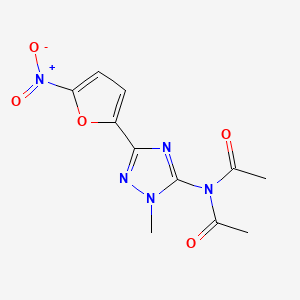
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- is a chemical compound with the molecular formula C11H11N5O5 It is a derivative of s-triazole, a class of heterocyclic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- typically involves the alkylation of the parent s-triazole compound with appropriate alkyl halides, followed by condensation reactions with aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized s-triazole compounds .
Aplicaciones Científicas De Investigación
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)-
Uniqueness
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the diacetylamino group and the nitrofuryl moiety makes it particularly interesting for medicinal chemistry applications, as these groups can interact with biological targets in unique ways .
Propiedades
| 41735-38-0 | |
Fórmula molecular |
C11H11N5O5 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
N-acetyl-N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(13-14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
Clave InChI |
YFAORNOXWYYJHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
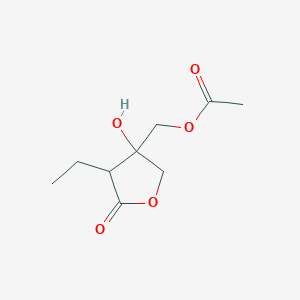
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/no-structure.png)
